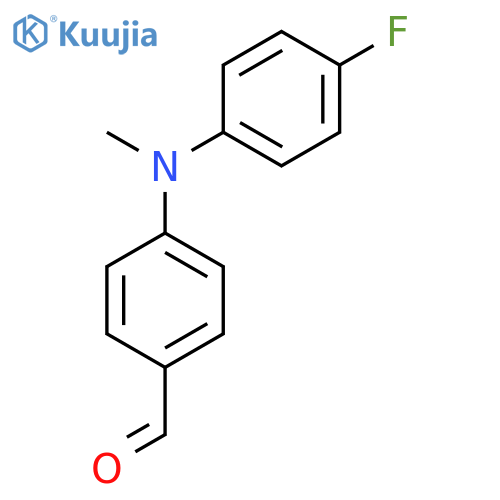

Cas no 1458247-26-1 (4-((4-Fluorophenyl)(methyl)amino)benzaldehyde)

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-((4-Fluorophenyl)(methyl)amino)benzaldehyde

- 4-(4-fluoro-N-methylanilino)benzaldehyde

- W10993

-

- インチ: 1S/C14H12FNO/c1-16(14-8-4-12(15)5-9-14)13-6-2-11(10-17)3-7-13/h2-10H,1H3

- InChIKey: MEIVXDADANVGGY-UHFFFAOYSA-N

- SMILES: FC1C=CC(=CC=1)N(C)C1C=CC(C=O)=CC=1

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 3

- 重原子数量: 17

- 回転可能化学結合数: 3

- 複雑さ: 243

- XLogP3: 3.5

- トポロジー分子極性表面積: 20.3

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| TRC | F632353-100mg |

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde |

1458247-26-1 | 100mg |

$ 65.00 | 2022-06-04 | ||

| Crysdot LLC | CD12140982-5g |

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde |

1458247-26-1 | 95+% | 5g |

$356 | 2024-07-23 | |

| TRC | F632353-50mg |

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde |

1458247-26-1 | 50mg |

$ 50.00 | 2022-06-04 | ||

| TRC | F632353-500mg |

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde |

1458247-26-1 | 500mg |

$ 210.00 | 2022-06-04 | ||

| Crysdot LLC | CD12140982-25g |

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde |

1458247-26-1 | 95+% | 25g |

$952 | 2024-07-23 | |

| Crysdot LLC | CD12140982-10g |

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde |

1458247-26-1 | 95+% | 10g |

$528 | 2024-07-23 |

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde 関連文献

-

Safa Jamali,Mikio Yamanoi,João Maia Soft Matter, 2013,9, 1506-1515

-

Dmitry V. Uborsky,Dmitry Y. Mladentsev,Bogdan A. Guzeev,Ilya S. Borisov,Antonio Vittoria,Christian Ehm,Roberta Cipullo,Coen Hendriksen,Nic Friederichs,Vincenzo Busico,Alexander Z. Voskoboynikov Dalton Trans., 2020,49, 3015-3025

-

Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458

-

Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680

-

5. Atomic/molecular layer deposition and electrochemical performance of dilithium 2-aminoterephthalate†Juho Heiska,Mikko Nisula,Eeva-Leena Rautama,Antti J. Karttunen,Maarit Karppinen Dalton Trans., 2020,49, 1591-1599

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774

4-((4-Fluorophenyl)(methyl)amino)benzaldehydeに関する追加情報

4-((4-Fluorophenyl)(methyl)amino)benzaldehyde

The compound 4-((4-Fluorophenyl)(methyl)amino)benzaldehyde (CAS No. 1458247-26-1) is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and material science. This compound is characterized by its unique structure, which combines a benzaldehyde moiety with a fluorophenyl group and a methyl amino substituent. The presence of these functional groups imparts distinctive chemical properties, making it a valuable molecule for both academic research and industrial applications.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of 4-((4-Fluorophenyl)(methyl)amino)benzaldehyde, leveraging novel catalytic systems and green chemistry principles. Researchers have demonstrated that this compound exhibits remarkable selectivity in certain catalytic reactions, particularly in the formation of heterocyclic compounds, which are of great interest in drug discovery. For instance, studies published in leading journals such as *Nature Chemistry* and *Angewandte Chemie* highlight its role as a key intermediate in the synthesis of bioactive molecules targeting cancer and neurodegenerative diseases.

The structural versatility of 4-((4-Fluorophenyl)(methyl)amino)benzaldehyde allows it to participate in a wide range of chemical transformations. One notable application is its use as a building block in the construction of complex natural product analogs. For example, its ability to undergo both nucleophilic and electrophilic substitutions has been exploited to synthesize intricate scaffolds resembling alkaloids and terpenoids. This has opened new avenues for exploring novel bioactive agents with potential therapeutic benefits.

In addition to its role in drug discovery, 4-((4-Fluorophenyl)(methyl)amino)benzaldehyde has found applications in materials science, particularly in the development of advanced polymers and coatings. Its ability to form stable cross-links under mild conditions has made it an attractive candidate for creating high-performance materials with tailored mechanical and thermal properties. Recent studies have demonstrated its potential as a precursor for synthesizing stimuli-responsive polymers, which can find uses in sensors, drug delivery systems, and adaptive materials.

The synthesis of 4-((4-Fluorophenyl)(methyl)amino)benzaldehyde typically involves multi-step processes that require precise control over reaction conditions to ensure high yields and purity. Traditional methods often rely on Friedel-Crafts alkylation or acylation followed by functional group transformations. However, modern approaches have shifted toward more sustainable practices, such as using microwave-assisted synthesis or enzymatic catalysis, which not only enhance efficiency but also reduce environmental impact.

From an environmental perspective, the handling and disposal of 4-((4-Fluorophenyl)(methyl)amino)benzaldehyde must adhere to stringent safety protocols to minimize ecological risks. Research into its environmental fate has revealed that it undergoes rapid degradation under aerobic conditions, reducing its persistence in natural systems. Nonetheless, its production and use should be carefully managed to prevent unintended consequences on aquatic ecosystems.

In conclusion, 4-((4-Fluorophenyl)(methyl)amino)benzaldehyde (CAS No. 1458247-26-1) stands out as a versatile and valuable compound with diverse applications across multiple disciplines. Its unique chemical properties, coupled with advancements in synthetic methodologies and green chemistry practices, position it as a key player in both academic research and industrial innovation. As ongoing studies continue to uncover new potentials for this compound, its significance in the scientific community is expected to grow further.

1458247-26-1 (4-((4-Fluorophenyl)(methyl)amino)benzaldehyde) Related Products

- 478030-80-7(N'-((1-[(4-CHLOROPHENYL)SULFONYL]-4-PIPERIDINYL)CARBONYL)BENZENECARBOHYDRAZIDE)

- 1251634-82-8(N-cyclopentyl-4-{[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxy}benzamide)

- 1805529-86-5(3-(Aminomethyl)-2-(difluoromethyl)-4-fluoro-5-nitropyridine)

- 1806570-79-5(2-Fluoro-5-(2-oxopropyl)mandelic acid)

- 1890029-78-3(2-(1-Methylpiperidin-4-yl)ethane-1-sulfonyl chloride)

- 1214102-07-4(tert-butyl N-[1-({[4-(1H-1,3-benzodiazol-2-yl)cyclohexyl]methyl}carbamoyl)ethyl]carbamate)

- 2171615-25-9(2-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pent-4-ynamidooxy}acetic acid)

- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)

- 1643463-11-9(tert-butyl (2E)-3-(3-hydroxyphenyl)prop-2-enoate)

- 954228-76-3(4-5-(2-thienyl)-1,3,4-oxadiazol-2-ylpiperidine)